molecular formula C5H5NO3 B13959818 2(1H)-Pyridinone, 3,5-dihydroxy- CAS No. 62566-65-8

2(1H)-Pyridinone, 3,5-dihydroxy-

Cat. No.: B13959818
CAS No.: 62566-65-8
M. Wt: 127.10 g/mol
InChI Key: OBINQXYDORXSKL-UHFFFAOYSA-N
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Description

Contextualization within the Pyridinone Chemical Class

The pyridinone ring system is a privileged scaffold in drug discovery, appearing in a wide range of pharmaceuticals with diverse therapeutic applications. researchgate.net This is attributed to its ability to engage in various non-covalent interactions, including hydrogen bonding, and its favorable pharmacokinetic properties. researchgate.net

Significance of the 3,5-Dihydroxy Substitution Pattern within Pyridinone Chemistry

The presence and position of hydroxyl groups on the pyridinone ring are critical determinants of a molecule's biological activity. While extensive research exists for various other dihydroxy-substituted pyridines, specific studies on the 3,5-dihydroxy pattern are less common. However, the general principles of hydroxylation suggest that the 3,5-dihydroxy arrangement in 2(1H)-pyridinone could impart specific electronic and steric properties.

Hydroxylated pyridinones are known to act as chelating agents for metal ions and can participate in crucial hydrogen bonding interactions with biological targets. For instance, other dihydroxypyridine derivatives have shown a range of biological activities, including antimicrobial and antiviral properties. nih.gov The specific geometry of the 3,5-dihydroxy substitution would influence its chelating capabilities and its potential to interact with enzyme active sites or receptors.

Furthermore, the 3,5-disubstitution pattern is a key feature in a variety of bioactive molecules. Research into 3,5-disubstituted pyridines has identified potent compounds with activity against drug-resistant Mycobacterium tuberculosis. nih.gov This highlights the general importance of this substitution pattern in medicinal chemistry.

Overview of Academic Research Areas Pertaining to Dihydroxylated Pyridinones

Academic research on dihydroxylated pyridinones spans several areas, primarily focusing on their synthesis and biological evaluation.

Synthesis: A notable synthesis in a related area is the unusual aromatization of a sugar lactam under strong basic conditions to yield a perbenzylated 3,5-dihydroxy-6-(hydroxymethyl)-2-pyridone. nih.govresearchgate.net This derivative was then efficiently converted into a pharmaceutically relevant 3,5-dihydroxypyridine salt, demonstrating a potential pathway from carbohydrates to this class of compounds. nih.govresearchgate.net

More general strategies for the synthesis of 3,5-disubstituted 2-pyridones have also been developed. One such method involves an intermolecular cycloaddition/cycloreversion strategy, which can predominantly produce 3,5-disubstituted 2-pyridone structures. researchgate.net

Biological Activity: Research into other dihydroxylated pyridinone isomers has revealed a spectrum of biological activities. For example, various hydroxylated pyridine (B92270) derivatives have been investigated for their antimicrobial and antiviral effects. nih.gov The ability of these compounds to chelate metal ions is often implicated in their mechanism of action.

Research Gaps and Future Outlook for the Compound's Academic Exploration

The most significant research gap concerning 2(1H)-Pyridinone, 3,5-dihydroxy- is the lack of specific studies on its synthesis, characterization, and biological activity. While general methods for creating 3,5-disubstituted pyridones exist, a dedicated and optimized synthesis for the 3,5-dihydroxy variant has not been extensively reported.

Future research could focus on:

Development of a direct and efficient synthesis: An accessible synthetic route would be crucial for enabling further investigation of this compound. Exploring modifications of existing methods for 3,5-disubstituted pyridone synthesis or novel approaches would be a valuable contribution.

Thorough characterization: Detailed spectroscopic and crystallographic analysis would be necessary to fully understand the structural and electronic properties of 2(1H)-Pyridinone, 3,5-dihydroxy-, including its predominant tautomeric form in different environments. The tautomerism of pyridones is a well-established phenomenon, and understanding the equilibrium between the 2-pyridone and 2,5-dihydroxypyridine (B106003) forms would be critical. researchgate.netwuxibiology.com

Evaluation of biological activity: Based on the activities of other dihydroxylated pyridinones, future studies could explore the potential of 2(1H)-Pyridinone, 3,5-dihydroxy- as an antimicrobial, antiviral, or enzyme-inhibiting agent. Its metal-chelating properties should also be investigated.

Computational studies: In the absence of extensive experimental data, computational modeling could provide insights into the molecule's properties, including its preferred tautomeric state, electronic distribution, and potential interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62566-65-8

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

3,5-dihydroxy-1H-pyridin-2-one

InChI

InChI=1S/C5H5NO3/c7-3-1-4(8)5(9)6-2-3/h1-2,7-8H,(H,6,9)

InChI Key

OBINQXYDORXSKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1O)O

Origin of Product

United States

Synthetic Methodologies for 2 1h Pyridinone, 3,5 Dihydroxy and Its Derivatives

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For 2(1H)-pyridinone, 3,5-dihydroxy-, a primary disconnection can be made at the C-N and C-C bonds of the heterocyclic ring, suggesting a cyclization approach. This retrosynthetic pathway points to acyclic precursors such as a dicarbonyl compound and an amine source.

Another key retrosynthetic strategy involves the late-stage functionalization of a pre-formed pyridinone or pyridine (B92270) ring. acs.org This approach disconnects the C-O bonds of the hydroxyl groups, leading to precursors like a dihalopyridine or a pyridinone that can be subsequently hydroxylated. The choice of precursors is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

Key precursors identified through these analyses often include:

Malonic acid derivatives (e.g., malonates, cyanoacetates)

β-ketoesters

Enamines

Substituted pyridines (e.g., halopyridines, aminopyridines)

Pyridine N-oxides

Established Synthetic Routes to the 2(1H)-Pyridinone Core

Two principal strategies have been traditionally employed for the synthesis of the 2(1H)-pyridinone scaffold. nih.gov

Cyclization Reactions from Acyclic Building Blocks

The construction of the pyridinone ring from linear, acyclic components is a versatile and widely used method. nih.gov These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amine or ammonia, followed by cyclization and dehydration.

A common approach involves the reaction of a β-ketoester with cyanoacetamide in the presence of a base. This reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the pyridinone ring. The specific substituents on the starting materials determine the final substitution pattern of the pyridinone.

Another notable cyclization strategy is the use of enamines. The reaction of an enaminone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of substituted 2(1H)-pyridinones. nih.gov These reactions often proceed under mild conditions and offer a high degree of control over the final product.

Acyclic Precursors Reagents and Conditions Product Reference
β-ketoester, CyanoacetamideBase (e.g., piperidine), heatSubstituted 2(1H)-pyridinone nih.gov
Enaminone, MalononitrileMild conditionsSubstituted 2(1H)-pyridinone nih.gov

Functionalization of Pre-existing Pyridine or Pyridinone Scaffolds

An alternative to de novo ring construction is the modification of a pre-existing pyridine or pyridinone core. nih.gov This approach is particularly useful when the desired pyridinone is structurally similar to a readily available starting material.

Hydroxylation of a pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, methods have been developed to introduce hydroxyl groups at specific positions. For instance, the oxidation of pyridine N-oxides can lead to the formation of hydroxypyridines. acs.org Subsequent manipulation of these hydroxylated pyridines can yield the desired 3,5-dihydroxy-2(1H)-pyridinone.

Furthermore, nucleophilic aromatic substitution reactions on halopyridines can be employed to introduce hydroxyl groups. A dihalopyridine, for example, can be treated with a hydroxide (B78521) source under appropriate conditions to yield a dihydroxypyridine. The regioselectivity of these reactions is a critical factor and is influenced by the position of the leaving groups and the reaction conditions.

Advanced and Emerging Synthetic Strategies for 3,5-Dihydroxylation

Recent advances in synthetic methodology have provided more sophisticated and efficient routes to 3,5-dihydroxypyridinones, focusing on catalyst-mediated approaches and multicomponent reactions.

Catalyst-Mediated Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis offers powerful tools for the selective functionalization of heterocyclic compounds. acs.org Transition metal catalysts, particularly those based on palladium and copper, have been extensively used in cross-coupling reactions to form C-O bonds. nih.gov For instance, a di-brominated pyridinone can be coupled with a hydroxide equivalent in the presence of a suitable palladium or copper catalyst and ligand to afford the 3,5-dihydroxy derivative.

Organocatalysis has also emerged as a valuable strategy. Small organic molecules can catalyze the hydroxylation of pyridinone precursors through various activation modes. These methods often provide excellent chemo- and regioselectivity under mild reaction conditions, avoiding the use of toxic and expensive heavy metals.

Catalytic System Substrate Key Features Reference
Palladium/NorborneneIodinated 2-pyridonesDual functionalization, broad substrate scope. nih.gov nih.gov
Copper-catalyzed N-arylation2-pyridones, diaryliodonium saltsMild, room temperature conditions, high yields. organic-chemistry.org organic-chemistry.org
Cerium-based catalystDivinyl ketonesIntegrates Nazarov cyclization with oxidative hydroxylation. acs.org acs.org

Multicomponent Reactions for Direct Assembly

Multicomponent reactions (MCRs) are highly efficient processes in which three or more starting materials react in a single synthetic operation to form a complex product. rsc.orgnih.govresearchgate.netyoutube.comrsc.org This strategy is particularly appealing for the synthesis of substituted pyridinones as it allows for the rapid construction of molecular diversity from simple building blocks.

A typical MCR for the synthesis of a polysubstituted pyridinone might involve the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a β-dicarbonyl compound in the presence of a suitable catalyst. By carefully selecting the starting components, it is possible to directly assemble the 3,5-dihydroxypyridinone core in a single step. These reactions are often atom-economical and environmentally friendly.

Asymmetric Synthesis Methodologies for Chiral Derivatives

The generation of chiral pyridone derivatives is of significant interest due to the stereospecific nature of biological interactions. The absolute configuration of stereogenic centers, such as at the C-4 position in dihydropyridone rings, can be a critical determinant of their pharmacological activity. nih.gov Methodologies to control this stereochemistry include chemoenzymatic resolutions and catalyst-driven asymmetric synthesis.

One prominent approach is the use of enzymes to resolve racemic mixtures. For instance, the chemoenzymatic preparation of 4-aryl-5-(tert-butoxycarbonyl)-6-methyl-3,4-dihydro-2(1H)-pyridones has been achieved using various lipases. researchgate.net The enzymatic hydrolysis of the racemic mixture with the lipase (B570770) CAL-B in tert-butyl methyl ether (TMBE) has been shown to produce the (S)-derivative with high enantiomeric excess (ee) and moderate yields. researchgate.net

Organocatalysis represents another powerful tool for asymmetric synthesis. The first asymmetric synthesis of 3,4-dihydropyridone (3,4-DHPo) derivatives was reported via the desymmetrization of a prochiral anhydride (B1165640) using an organocatalyst, which achieved an 80% ee. researchgate.net More recently, N-heterocyclic carbenes (NHCs) have been employed as catalysts in enantioselective cycloaddition reactions. A chiral NHC-catalyzed [3 + 3] cycloaddition between α-bromo enals and aminopyrazoles has been developed to construct chiral pyrazolo[3,4-b]pyridone derivatives in excellent yields and high enantioselectivities. nih.gov

Table 1: Asymmetric Synthesis Approaches for Chiral Pyridinone Derivatives

Methodology Catalyst/Enzyme Substrates Key Finding Reference
Chemoenzymatic Hydrolysis CAL-B Lipase Racemic 4-aryl-5-(tert-butoxycarbonyl)-6-methyl-3,4-dihydro-2(1H)-pyridones Yields (S)-derivative with 93–95% ee. researchgate.net
Organocatalytic Desymmetrization Organocatalyst 28 Prochiral anhydride (29) Formation of monoacid (R)-30 with 80% ee. researchgate.net
NHC-Catalyzed Cycloaddition Chiral N-Heterocyclic Carbene (NHC) α-bromo enals and 5-aminopyrazoles Produces chiral pyrazolo[3,4-b]pyridones with excellent yields and enantioselectivities. nih.gov

Aromatization Reactions from Carbohydrate Precursors

The use of renewable feedstocks like carbohydrates as starting materials for complex heterocyclic compounds is a significant goal in synthetic chemistry. A novel approach has demonstrated the synthesis of a 2-pyridone derivative directly from a carbohydrate source. researchgate.net

This unusual aromatization reaction utilizes a sugar lactam derived from D-galactose. Under strong basic conditions, the sugar lactam undergoes a transformation to yield a perbenzylated 3,5-dihydroxy-6-(hydroxymethyl)-2-pyridone. This represents the first reported synthesis of a 2-pyridone from a carbohydrate precursor. To demonstrate its synthetic utility, the resulting 2-pyridone was efficiently converted into a 3,5-dihydroxypyridine salt, a pharmaceutically relevant structure. researchgate.net This strategy opens a new avenue for producing highly functionalized pyridones from readily available and sustainable starting materials.

Green Chemistry Principles in Synthetic Design and Execution

The integration of green chemistry principles into the synthesis of pyridone derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of alternative energy sources, solvent-free reaction conditions, and environmentally benign catalysts.

Alternative Energy Sources: Non-conventional energy sources have been successfully applied to pyridone synthesis, often leading to shorter reaction times and higher yields compared to traditional heating. mdpi.comnih.gov

Ultrasound Irradiation: Ultrasound has been used to promote the one-pot, four-component synthesis of pyridin-2(1H)-one derivatives. This method offers excellent yields in significantly reduced reaction times (30–40 minutes) at room temperature. researchgate.netnih.gov

Infrared Irradiation: A solvent-free synthesis of 4-aryl substituted-3,4-dihydro-2(1H)-pyridones has been developed using infrared irradiation as the activation method. This clean and rapid multicomponent reaction proceeds in moderate to good yields. mdpi.com

Mechanochemistry: Ball-milling has been employed for a catalyst-free and solvent-free synthesis of pyrido[2,3-d]pyrimidines, showcasing a mechanochemical approach that avoids bulk solvents and harsh conditions. rsc.org

Solvent-Free and Aqueous Media Reactions: Eliminating organic solvents is a primary goal of green chemistry.

Solvent-Free Synthesis: Several methods have been developed for the synthesis of pyridone derivatives under solvent-free conditions, including the reaction of enaminonitriles with primary amines and the Cu-catalyzed synthesis of indolizines from pyridines. researchgate.netnih.gov These procedures are noted for their high yields and environmentally friendly nature. researchgate.net

Aqueous Media: Water is an ideal green solvent. Greener methods for obtaining 3,4-DHPo derivatives have been reported using one-pot multicomponent reactions in aqueous media, catalyzed by substances like vitamin B1 or PEG-SO3H. nih.gov

Greener Catalysis: The development of efficient and recyclable catalysts is crucial.

Biocatalysts and Organocatalysts: As mentioned in section 2.3.3, enzymes and small organic molecules like L-proline are effective catalysts that operate under mild conditions. researchgate.netnih.gov

Solid-Supported Catalysts: Catalysts attached to solid supports, such as zinc chloride-modified silica (B1680970) sulfuric acid (Zn-SSA), offer improved chemoselectivity and can be easily separated and potentially reused. nih.gov Zn-SSA has been used for the solvent-free synthesis of 5-cyano-2-pyridinone derivatives. nih.gov

Table 2: Application of Green Chemistry Principles in Pyridinone Synthesis

Green Principle Methodology Conditions Advantages Reference(s)
Alternative Energy Ultrasound Irradiation 4-component reaction, piperidine (B6355638) catalyst, ethanol Shorter reaction times (30-40 min), excellent yields. nih.gov
Infrared Irradiation Multicomponent reaction, solvent-free Clean, rapid activation, moderate yields (50-75%). mdpi.com
Mechanochemistry (Ball-milling) Multicomponent reaction, solvent- and catalyst-free Mild conditions, avoids bulk solvents. rsc.org
Solvent Choice Solvent-Free Reaction of enaminonitriles with primary amines High yields, environmentally friendly. researchgate.net
Aqueous Media One-pot multicomponent reaction, vitamin B1 catalyst Use of water as a benign solvent. nih.gov
Greener Catalysis Organocatalysis L-proline catalyst, one-pot synthesis Ecofriendly, broad functional group tolerance. nih.gov
Solid-Supported Catalyst Zn-SSA catalyst, solvent-free Improved chemoselectivity, potential for catalyst recycling. nih.gov

Tautomerism and Isomerism Studies of 2 1h Pyridinone, 3,5 Dihydroxy

Prototropic Tautomeric Equilibria: Lactam-Lactim and Keto-Enol Forms

Prototropic tautomerism involves the migration of a proton, and in 3,5-dihydroxy-2(1H)-pyridinone, two primary forms of this isomerism are at play: lactam-lactim and keto-enol tautomerism. nih.govnih.govresearchgate.netsciforum.net The lactam-lactim equilibrium refers to the interconversion between the amide and imidic acid forms of the pyridinone ring, while the keto-enol equilibrium involves the interconversion of the hydroxyl groups at the 3- and 5-positions with their corresponding keto forms.

Characterization of Multiple Tautomeric Species due to Dihydroxy Groups

The presence of two hydroxyl groups at the 3- and 5-positions significantly expands the number of possible tautomers for 2(1H)-pyridinone, 3,5-dihydroxy-. In addition to the fundamental lactam-lactim equilibrium of the 2-pyridone core, each hydroxyl group can independently exist in either the enol or keto form. This leads to a multitude of potential tautomeric species.

For instance, considering only the keto-enol tautomerism of the dihydroxy substituents, several forms can be postulated. The most stable form is generally the dihydroxy (enol) form due to the aromaticity of the pyridine (B92270) ring. wikipedia.org However, the existence of mono-keto and di-keto tautomers is also possible. The relative stability of these forms is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents.

Influence of Solvent Polarity on Tautomeric Distribution

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form in solution. wuxibiology.com For the parent 2-pyridone, non-polar solvents tend to favor the 2-hydroxypyridine (B17775) (lactim) form, whereas polar solvents, such as water and alcohols, shift the equilibrium towards the 2-pyridone (lactam) form. wuxibiology.comnih.gov This is attributed to the greater dipole moment of the lactam tautomer, which is better stabilized by polar solvent molecules. rsc.org

In the case of 3,5-dihydroxy-2(1H)-pyridinone, a similar trend is expected. The various tautomers will exhibit different dipole moments, and their relative populations will be highly dependent on the solvent environment. For example, studies on other dihydroxy- and aminopyridines have shown that polar or protic media favor the more polar tautomers. nih.govrsc.org The ability of the solvent to act as a hydrogen bond donor or acceptor also significantly influences the tautomeric equilibrium. iucr.org

Table 1: Effect of Solvent on Tautomeric Equilibrium of 2-Pyridone

SolventTautomeric Form FavoredReference
Non-polar (e.g., Cyclohexane)2-Hydroxypyridine (Lactim) nih.govrsc.org
Polar (e.g., Water, Alcohols)2-Pyridone (Lactam) wuxibiology.comnih.gov

Effects of Substituents on Tautomeric Preference

Substituents on the pyridone ring can exert significant electronic and steric effects, thereby influencing the position of the tautomeric equilibrium. elsevierpure.comwayne.edumdpi.comresearchgate.netresearchgate.net Electron-donating groups and electron-withdrawing groups can stabilize or destabilize different tautomers to varying extents.

For 3,5-dihydroxy-2(1H)-pyridinone, the two hydroxyl groups are electron-donating by resonance and electron-withdrawing by induction. Their net effect will influence the acidity of the N-H and O-H protons and the charge distribution within the ring, thereby affecting the relative stability of the lactam and lactim forms. Computational studies on substituted 2-pyridones have shown that the position of the substituent is critical. For instance, a substituent at the 6-position has a more pronounced effect on stabilizing the lactim form compared to other positions. elsevierpure.com While direct data for the 3,5-dihydroxy derivative is lacking, it is anticipated that the interplay of the electronic effects of the two hydroxyl groups will lead to a complex tautomeric landscape.

Table 2: General Effects of Substituents on 2-Pyridone Tautomerism

Substituent PositionEffect on Lactam-Lactim EquilibriumReference
6-positionGenerally stabilizes the lactim form elsevierpure.com
3- and 4-positionsGenerally increases the population of the lactam tautomer wayne.edu
5-positionCan shift equilibrium towards the lactim form wayne.edu

Spectroscopic Investigations of Tautomerism

Spectroscopic techniques are invaluable for the identification and quantification of tautomers in different states and environments. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Different tautomers possess distinct electronic structures and therefore exhibit different absorption maxima (λmax) in their UV-Vis spectra. This technique is particularly useful for quantifying the relative amounts of tautomers in solution. researchgate.net For dihydroxypyridines, the appearance of new absorption bands upon changing the solvent can indicate a shift in the tautomeric equilibrium. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides characteristic vibrational frequencies for different functional groups. For instance, the lactam form of 2-pyridone shows a strong C=O stretching band, while the lactim form exhibits an O-H stretching band. nih.gov The presence or absence of these key bands can confirm the predominant tautomer in the solid state or in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structures of tautomers. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs between tautomers. researchgate.net For example, the chemical shifts in the NMR spectrum of a substituted pyridone can be compared to those of its N-methyl (fixed lactam) and O-methyl (fixed lactim) derivatives to determine the tautomeric equilibrium.

Computational Approaches to Tautomeric Stability and Interconversion Pathways

In the absence of extensive experimental data for 3,5-dihydroxy-2(1H)-pyridinone, computational chemistry offers a powerful means to predict the relative stabilities of its various tautomers and the energy barriers for their interconversion. wikipedia.org

Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate the energies of different tautomeric forms in the gas phase and in various solvents, often using a polarizable continuum model (PCM) to simulate solvent effects. nih.govwayne.edumdpi.comresearchgate.net These calculations can provide insights into:

The relative energies of the lactam and lactim tautomers, as well as the various keto and enol forms.

The transition state structures and activation energies for the proton transfer reactions that connect the different tautomers.

The influence of intramolecular hydrogen bonding on the stability of specific tautomers.

The predicted spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) of each tautomer, which can then be compared with experimental data if it becomes available.

For example, computational studies on 2,3-dihydroxypyridine (B124209) have indicated that the keto form is the most stable tautomer. nih.gov Similar calculations for 3,5-dihydroxy-2(1H)-pyridinone would be invaluable in mapping out its complex tautomeric landscape.

Chemical Reactivity and Derivatization Strategies

Reactivity at the Nitrogen Atom (N-Alkylation, N-Arylation)

The nitrogen atom within the pyridinone ring, while part of an amide-like lactam system, retains nucleophilic character and can participate in alkylation and arylation reactions. However, these reactions are often in competition with O-alkylation of the hydroxyl groups and the exocyclic oxygen of the pyridone, leading to mixtures of products. nih.gov The regioselectivity of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using various alkylating agents such as alkyl halides. To favor N-alkylation over O-alkylation, specific reaction conditions have been developed. For instance, catalyst- and base-free reactions with organohalides have been shown to selectively produce N-alkylated 2-pyridones. nih.govacs.org Another approach involves the use of a sodium salt of the pyridinone, which generally favors N-alkylation, whereas the use of a silver salt tends to direct the reaction towards O-alkylation. nih.gov Microwave-assisted one-pot syntheses have also been employed to afford N-alkylated 2-pyridone derivatives. nih.gov

N-Arylation: The formation of a carbon-nitrogen bond between the pyridinone nitrogen and an aryl group is a valuable transformation. Copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling, have been successfully applied to 2-quinolones, a related heterocyclic system, using arylboronic acids as the aryl source. researchgate.net For 2-pyridones, copper-catalyzed N-arylation with aryl halides has been achieved, with the choice of ligand being crucial for high yields and selectivity. nih.gov Furthermore, metal-free N-arylation of 2-pyridones with diaryliodonium salts has been reported, where the selectivity between N- and O-arylation can be controlled by the choice of base. nih.govpasteur.fr

Reaction TypeReagents and ConditionsKey FeaturesReference
N-AlkylationAlkyl halides, catalyst- and base-freeHigh selectivity for N-alkylation nih.govacs.org
N-AlkylationAlkylating agents, microwave irradiationOne-pot synthesis nih.gov
N-ArylationAryl halides, Cu-based catalystsLigand-dependent efficiency nih.gov
N-ArylationDiaryliodonium salts, base-dependentMetal-free, switchable N/O selectivity nih.govpasteur.fr
Table 1: Selected Methods for N-Alkylation and N-Arylation of 2-Pyridone Derivatives.

Reactivity of the Hydroxyl Moieties (O-Alkylation, O-Acylation)

The two hydroxyl groups at the 3- and 5-positions of the pyridinone ring are key sites for functionalization through O-alkylation and O-acylation. These reactions allow for the introduction of a wide range of substituents, thereby modifying the physicochemical properties of the parent molecule.

O-Alkylation: The etherification of the hydroxyl groups can be accomplished using alkyl halides in the presence of a base, such as potassium carbonate. nih.govyoutube.com The regioselectivity of O-alkylation in 3,5-dihydroxy-2(1H)-pyridinone presents a synthetic challenge. Selective alkylation of one hydroxyl group over the other, or dialkylation, can be influenced by factors such as the nature of the alkylating agent, the stoichiometry of the reagents, and the reaction conditions. For instance, TfOH-catalyzed carbenoid insertion has been reported as a method for regioselective O-alkylation of 2-pyridones. rsc.orgnih.gov

O-Acylation: The esterification of the hydroxyl groups is typically achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction provides a route to various ester derivatives.

Regioselective Functionalization of Hydroxyl Groups

Achieving regioselectivity in the functionalization of the two hydroxyl groups in 3,5-dihydroxy-2(1H)-pyridinone is a critical aspect of its synthetic chemistry. The relative acidity and nucleophilicity of the 3-OH and 5-OH groups can be exploited to direct incoming electrophiles. For example, in 3-hydroxy-pyridine carboxylates, neighboring group assistance from a deprotonated phenolic OH-group has been utilized for regioselective hydrolysis, transesterification, and aminolysis of an adjacent ester group. nih.gov This principle could potentially be applied to achieve regioselective derivatization of the dihydroxy-pyridinone.

Protecting Group Strategies for Selective Derivatization

To achieve selective derivatization at one hydroxyl group in the presence of the other, or to prevent reaction at the hydroxyl moieties while modifying other parts of the molecule, the use of protecting groups is essential. wikipedia.org A variety of protecting groups are available for hydroxyl functions, with their selection depending on their stability to the reaction conditions planned for subsequent steps and the ease of their removal. libretexts.orgfrontiersin.org

Common protecting groups for hydroxyls include:

Silyl ethers (e.g., TBDMS, TIPS): These are versatile protecting groups that can be introduced selectively based on steric hindrance and are generally stable to a wide range of non-acidic and non-fluoride-containing reagents. libretexts.orgorganic-chemistry.org

Benzyl ethers (Bn) : These are robust protecting groups, stable to both acidic and basic conditions, and are typically removed by hydrogenolysis. libretexts.org

Acetyl (Ac) and Benzoyl (Bz) esters : These are readily introduced and can be removed by hydrolysis under acidic or basic conditions. libretexts.org

The choice of protecting group strategy would depend on the desired final product and the sequence of reactions planned. For example, one hydroxyl group could be protected with a base-labile group while the other is protected with an acid-labile group, allowing for their sequential removal and functionalization.

Electrophilic and Nucleophilic Substitution on the Pyridinone Ring

The pyridinone ring, being electron-deficient due to the electronegativity of the nitrogen atom and the carbonyl group, exhibits distinct reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. researchgate.netlibretexts.org When substitution does occur, it is directed to the positions meta to the nitrogen atom (C-3 and C-5). libretexts.org In the case of 2-pyridone, nitration has been shown to yield a mixture of 3-nitro and 5-nitro derivatives, with the ratio depending on the reaction acidity. nih.gov For 3,5-dihydroxy-2(1H)-pyridinone, the hydroxyl groups are activating, ortho-, para-directing substituents. Their presence would be expected to facilitate electrophilic substitution, likely at the C-4 and C-6 positions, which are ortho and para to the hydroxyl groups. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.comlibretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-6). mdpi.com This reactivity is enhanced by the presence of a good leaving group, such as a halogen, at these positions. For 3,5-dihydroxy-2(1H)-pyridinone, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if the ring were further substituted with a leaving group at the C-4 or C-6 position, nucleophilic substitution at these positions could be feasible.

Cycloaddition Reactions and Annulation Pathways

The conjugated π-system of the 2(1H)-pyridinone ring allows it to participate in cycloaddition reactions, acting as either a diene or a dienophile, providing a powerful tool for the construction of complex polycyclic systems.

Diels-Alder Reactions: 2(1H)-Pyridones can function as dienes in [4+2] cycloaddition reactions. libretexts.orgnumberanalytics.comlibretexts.org The reaction of 2(1H)-pyridones with dienophiles such as N-phenylmaleimide leads to the formation of isoquinuclidine derivatives. numberanalytics.com The presence of substituents on the pyridinone ring can influence its reactivity and the stereoselectivity of the cycloaddition. For 3,5-dihydroxy-2(1H)-pyridinone, the hydroxyl groups would be expected to influence the electronic properties of the diene system and thus its reactivity in Diels-Alder reactions. The use of 3,5-dibromo-2-pyrone as a potent diene in Diels-Alder reactions suggests that substituted 2-pyrones can be highly effective in these transformations. researchgate.netnih.gov

1,3-Dipolar Cycloadditions: The pyridinone scaffold can also be involved in 1,3-dipolar cycloadditions, which are reactions between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgnumberanalytics.comchim.ityoutube.com While direct participation of the 3,5-dihydroxy-2(1H)-pyridinone ring as the 1,3-dipole or dipolarophile has not been extensively reported, derivatives of the pyridinone could be designed to contain suitable functional groups to act as either component in such reactions. For example, the generation of azomethine ylides from related nitrogen heterocycles for 1,3-dipolar cycloadditions is a known strategy. nih.gov

Cycloaddition TypeRole of PyridinoneTypical Reaction PartnerProduct TypeReference
Diels-Alder [4+2]DieneAlkenes, Alkynes (e.g., N-phenylmaleimide)Bicyclic adducts (e.g., isoquinuclidines) numberanalytics.com
1,3-DipolarCan be modified to act as dipole or dipolarophileDipolarophiles or 1,3-DipolesFive-membered heterocyclic rings wikipedia.orgchim.it
Table 2: Potential Cycloaddition Reactions of 2(1H)-Pyridinone, 3,5-dihydroxy-.

Redox Chemistry of the Pyridinone Core

The redox chemistry of the 3,5-dihydroxy-2(1H)-pyridinone core is an area that offers potential for further synthetic transformations.

Oxidation: The pyridinone ring can be susceptible to oxidation, potentially leading to the formation of different heterocyclic systems or ring-opened products. For instance, the oxidation of 4H-pyrans has been used as a method to synthesize 3,4-dihydro-2(1H)-pyridones. nih.gov The presence of two electron-donating hydroxyl groups on the pyridinone ring in 3,5-dihydroxy-2(1H)-pyridinone would likely make it more susceptible to oxidation compared to the unsubstituted pyridinone. Oxidative rearrangement and ring contraction have been observed in the reaction of hydroxyquinones, a related class of compounds, with certain oxidizing agents. mdpi.com

Reduction: The pyridinone ring can undergo reduction, which could lead to the formation of piperidines or dihydropyridinones. The specific outcome would depend on the reducing agent and the reaction conditions. For example, catalytic hydrogenation is a common method for the reduction of aromatic and heterocyclic rings. The reduction of the carbonyl group of the lactam is also a possibility, which would yield a cyclic amine.

Spectroscopic and Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of protons and carbons, as well as their connectivity.

¹H NMR for Proton Environment and Coupling Patterns

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2(1H)-pyridinone, 3,5-dihydroxy-, the spectrum is expected to show signals for the N-H proton and the two vinyl protons on the pyridinone ring. The chemical shifts of the vinyl protons are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effects of the hydroxyl groups.

The N-H proton typically appears as a broad singlet, with its chemical shift being solvent-dependent. The two vinyl protons, at positions 4 and 6, would likely appear as doublets due to coupling with each other. The exact chemical shifts would need to be determined experimentally, but predictions can be made based on related structures. For instance, in related dihydropyridine (B1217469) derivatives, the heterocyclic ring protons appear in specific regions of the spectrum scielo.br.

Table 1: Predicted ¹H NMR Data for 2(1H)-Pyridinone, 3,5-dihydroxy-

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-4~6.0-7.0d~2-4
H-6~7.0-8.0d~2-4
N-HVariable (broad)sN/A
OH (C3)Variable (broad)sN/A
OH (C5)Variable (broad)sN/A

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 2(1H)-pyridinone, 3,5-dihydroxy- will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon (C-2) is expected to be the most downfield signal due to its sp² hybridization and the double bond to an oxygen atom. The carbons bearing hydroxyl groups (C-3 and C-5) will also be shifted downfield.

Table 2: Predicted ¹³C NMR Data for 2(1H)-Pyridinone, 3,5-dihydroxy-

CarbonPredicted Chemical Shift (ppm)
C-2~160-170
C-3~140-150
C-4~100-110
C-5~145-155
C-6~115-125

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule. scielo.bremerypharma.com

COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons. For 2(1H)-pyridinone, 3,5-dihydroxy-, a cross-peak would be expected between the signals of the H-4 and H-6 protons, confirming their scalar coupling. emerypharma.com

HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C-4 and C-6 based on the already assigned proton signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The resulting spectra provide a unique "fingerprint" based on the functional groups present. For 2(1H)-pyridinone, 3,5-dihydroxy-, key vibrational bands would be expected for the O-H, N-H, C=O, and C=C bonds.

O-H and N-H Stretching: Broad absorption bands in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl (O-H) and amine (N-H) stretching vibrations. These bands are often broad due to hydrogen bonding.

C=O Stretching: A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the carbonyl (C=O) group of the pyridinone ring. The exact position can be influenced by conjugation and hydrogen bonding. In a related compound, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, the carbonyl stretch was observed at 1719 cm⁻¹. scifiniti.com

C=C and C-N Stretching: Vibrations associated with the C=C and C-N bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the pyridinone ring. americanpharmaceuticalreview.com

Table 3: Predicted IR Absorption Bands for 2(1H)-Pyridinone, 3,5-dihydroxy-

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch3200-3600Broad, Strong
N-H stretch3200-3500Broad, Medium
C=O stretch1650-1700Strong, Sharp
C=C stretch1550-1650Medium
C-O stretch1200-1300Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For 2(1H)-pyridinone, 3,5-dihydroxy-, the presence of the conjugated pyridinone system with hydroxyl substituents is expected to result in characteristic absorption maxima (λ_max).

The electronic spectrum is likely to exhibit π → π* transitions associated with the conjugated system. The position of the absorption maxima can be influenced by the solvent polarity and the pH, due to the presence of the acidic hydroxyl groups and the basic nitrogen atom. For comparison, 2,5-dihydroxypyridine (B106003) has reported UV absorption maxima. nih.gov The exact λ_max values for 2(1H)-pyridinone, 3,5-dihydroxy- would provide information about the extent of conjugation and the electronic nature of the chromophore.

Table 4: Predicted UV-Vis Absorption Maxima for 2(1H)-Pyridinone, 3,5-dihydroxy-

TransitionPredicted λ_max (nm)
π → π~280-320
n → π~340-380

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2(1H)-pyridinone, 3,5-dihydroxy-, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular formula (C₅H₅NO₃) and molecular weight (127.10 g/mol ).

Electron ionization (EI) is a common method that can induce fragmentation of the molecule. The fragmentation pattern provides valuable clues about the structure. For 2(1H)-pyridinone, 3,5-dihydroxy-, common fragmentation pathways could include:

Loss of CO: A common fragmentation for cyclic ketones and lactams, which would result in a fragment ion at m/z 99.

Loss of H₂O: Dehydration from the hydroxyl groups could lead to a fragment at m/z 109.

Decarboxylation: Loss of CO₂ from the carboxylic acid tautomer could also be a possible fragmentation pathway.

Ring cleavage: Fragmentation of the pyridinone ring can lead to various smaller charged fragments.

Analysis of isomeric dihydroxybenzoic acids has shown that fragmentation patterns can be used to distinguish between them, suggesting that the fragmentation of 3,5-dihydroxypyridin-2-one would also be characteristic. fu-berlin.de

Table 5: Predicted Mass Spectrometry Fragments for 2(1H)-Pyridinone, 3,5-dihydroxy-

m/zPossible Fragment
127[M]⁺
109[M - H₂O]⁺
99[M - CO]⁺
83[M - CO₂]⁺ (from tautomer)

Unraveling the Solid-State Architecture of 2(1H)-Pyridinone, 3,5-dihydroxy-: A Crystallographic Perspective

Initial investigations into the solid-state molecular conformation of 2(1H)-Pyridinone, 3,5-dihydroxy- via X-ray crystallography have yet to yield a definitive, publicly available crystal structure for this specific compound. Despite extensive searches of crystallographic databases and the scientific literature, detailed structural parameters such as unit cell dimensions, bond lengths, and bond angles for this particular dihydroxypyridinone isomer remain elusive.

However, the crystallographic analysis of closely related pyridinone derivatives provides valuable insights into the likely structural features and intermolecular interactions that would characterize the solid-state arrangement of 2(1H)-Pyridinone, 3,5-dihydroxy-. The study of isomers and analogs reveals a consistent tendency for these molecules to engage in extensive hydrogen bonding, forming well-defined supramolecular assemblies.

For instance, the crystal structures of other dihydroxypyridine isomers, such as 2,6-dihydroxypyridine (B1200036) and 2,3-dihydroxypyridine (B124209), demonstrate the prominent role of the hydroxyl and pyridinone groups in establishing robust hydrogen-bonding networks. In these structures, the N-H group of the pyridinone ring and the hydroxyl substituents act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atom of the ring can act as acceptors. This typically leads to the formation of intricate one-, two-, or three-dimensional arrays in the solid state.

It is reasonable to predict that 2(1H)-Pyridinone, 3,5-dihydroxy- would crystallize in a manner that maximizes hydrogen bonding opportunities afforded by its two hydroxyl groups and the amide functionality of the pyridinone ring. The relative positions of the 3- and 5-hydroxy groups would dictate the specific geometry of these interactions, likely leading to the formation of dimers, chains, or sheets. The planarity of the pyridinone ring is another key feature observed in related structures, although slight puckering can occur depending on the substitution pattern and crystal packing forces.

While a dedicated crystallographic study of 2(1H)-Pyridinone, 3,5-dihydroxy- is required to elucidate its precise solid-state conformation, the available data on analogous compounds strongly suggest a structure governed by a network of hydrogen bonds, resulting in a stable and highly organized crystalline lattice. Future research successfully crystallizing this compound will be instrumental in confirming these predictions and providing a detailed map of its molecular geometry and intermolecular interactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and energetic properties of pyridinone systems. These methods are used to model the molecule's geometry, electron distribution, and orbital energies.

For the parent compound, 2(1H)-pyridinone, DFT calculations have been successfully used to study its structure and its association with water molecules. nih.govresearchgate.net These studies compare the energetics of the pyridinone monomer, its centrosymmetric dimer, and its complexes with water, revealing that water acts as a weaker proton acceptor but a stronger proton donor than a second pyridinone molecule in the dimer. nih.govresearchgate.net

Such calculations for 2(1H)-Pyridinone, 3,5-dihydroxy- would involve optimizing the molecular geometry to find the most stable arrangement of atoms. From this optimized structure, key electronic properties can be determined. These properties are crucial for predicting the molecule's stability, reactivity, and intermolecular interactions.

Table 1: Representative Quantum Chemical Parameters Calculable for 2(1H)-Pyridinone, 3,5-dihydroxy-

ParameterDescriptionTypical Method
Total Energy The total energy of the molecule in its optimized geometry, used to compare the stability of different isomers or conformers.DFT (e.g., B3LYP/6-311G(d,p))
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.DFT
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.DFT
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, which is an indicator of molecular reactivity and stability. nih.govDFT
Dipole Moment A measure of the overall polarity of the molecule, arising from the distribution of partial charges.DFT
Mulliken Atomic Charges Calculated partial charges on each atom, providing insight into charge distribution and sites susceptible to nucleophilic or electrophilic attack. epstem.netDFT

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures. Methods like DFT can simulate vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra. nih.gov

Studies on 2(1H)-pyridinone and its deuterated analogues have shown that DFT calculations can accurately predict vibrational frequencies, such as the C=O stretching and ring valence modes. nih.gov The comparison between calculated and experimental spectra helps in assigning specific vibrational modes and understanding how they are affected by intermolecular interactions like hydrogen bonding. nih.govresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, and these theoretical values often show a strong linear correlation with experimental data. nih.govepstem.net

For 2(1H)-Pyridinone, 3,5-dihydroxy-, this approach would be invaluable for confirming its synthesis and characterizing its structure. A comparison of the predicted IR and NMR spectra with those obtained experimentally would provide strong evidence for the assigned structure.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data Comparison

Spectroscopic FeaturePredicted Value (cm⁻¹) (Hypothetical)Experimental Value (cm⁻¹) (Hypothetical)Assignment
IR Frequency 34503435O-H Stretch
IR Frequency 31003085N-H Stretch
IR Frequency 16801675C=O Stretch
IR Frequency 16101605C=C Ring Stretch

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, chemists can construct a detailed energy profile for a given reaction. This allows for the determination of activation energies, which govern the reaction rate, and provides insight into the most likely mechanism.

While specific transition state calculations for reactions involving 2(1H)-Pyridinone, 3,5-dihydroxy- are not readily found, the methodology is widely applied. For instance, in the synthesis of complex heterocyclic systems, computational studies can propose and validate mechanistic pathways. pensoft.net For 2(1H)-Pyridinone, 3,5-dihydroxy-, such calculations could be used to explore its potential synthesis routes or its metabolic degradation pathways. By identifying the lowest energy path from reactants to products, researchers can optimize reaction conditions to favor the formation of the desired compound.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to explore the conformational landscape and non-covalent interactions.

For pyridinone-containing molecules, MD simulations have been used to understand how they interact with biological targets, such as enzymes. nih.gov A study on a pyrido[2,3-d]pyrimidin-7-one derivative investigated its binding to cyclin-dependent kinases (CDK2 and CDK4), revealing the crucial role of hydrogen bonding and electrostatic interactions in selective inhibition. nih.gov The simulations showed how the ligand's conformation changes upon binding and how it interacts with key amino acid residues and water molecules in the active site. nih.gov

An MD simulation of 2(1H)-Pyridinone, 3,5-dihydroxy- could be used to study its flexibility, its preferred conformations in solution, and how it forms hydrogen bonds with water or other solvent molecules. In a biological context, MD could simulate its interaction with a target protein, providing a dynamic view of the binding process that complements the static picture from molecular docking.

In Silico Design of Novel Derivatives

The core structure of 2(1H)-Pyridinone, 3,5-dihydroxy- serves as a valuable scaffold for the in silico design of new molecules with potentially enhanced biological activity. This process integrates computational methods, primarily molecular docking, to design and screen virtual libraries of compounds before undertaking costly and time-consuming synthesis.

The general approach involves:

Identifying a Target: A biological target, often a protein or enzyme implicated in a disease, is chosen. nih.gov

Molecular Docking: A virtual library of derivatives, created by adding different functional groups to the 3,5-dihydroxy-2(1H)-pyridinone scaffold, is docked into the active site of the target protein. This simulation predicts the binding mode and estimates the binding affinity of each derivative. nih.govresearchgate.net

Screening and Selection: The results are analyzed to identify derivatives with the most favorable predicted interactions, such as strong hydrogen bonds and a good fit within the binding pocket. nih.gov

Synthesis and Evaluation: The most promising candidates are then synthesized and subjected to experimental biological evaluation to validate the computational predictions. pensoft.netnih.gov

This strategy has been successfully applied to other pyridinone and hydroxypyridinone scaffolds to design novel anticancer and antimalarial agents. nih.govnih.gov For example, derivatives of 3-hydroxy-4-pyridinone have been designed and studied as kinase inhibitors for cancer therapy. nih.govresearchgate.net

Coordination Chemistry of 2 1h Pyridinone, 3,5 Dihydroxy As a Ligand

Ligand Design Principles and Chelation Modes of Dihydroxypyridinones

Hydroxypyridinones are recognized as "privileged" chelating structures, particularly for hard metal cations like Fe(III). mdpi.com The fundamental design principle lies in the aromatoid 6-membered N-heterocycle featuring two exocyclic oxygen donor atoms from ortho-positioned keto and hydroxyl groups. mdpi.com This arrangement is ideal for forming a stable five-membered chelate ring upon deprotonation of the hydroxyl group.

For 2(1H)-Pyridinone, 3,5-dihydroxy-, the presence of two hydroxyl groups introduces additional complexity and versatility through tautomerism. The molecule can exist in different tautomeric forms, but chelation typically involves the deprotonation of a hydroxyl group to form a pyridinonate anion. The primary chelation mode involves the anionic oxygen from the 3-hydroxy group and the exocyclic oxygen of the carbonyl group at the 2-position, creating a stable bidentate O,O-donor system.

Table 1: Acidity Constants for Representative Hydroxypyridinone Ligands This table presents pKa values for similar hydroxypyridinone compounds, illustrating the acidity of the chelating hydroxyl group. The exact values for 2(1H)-Pyridinone, 3,5-dihydroxy- may vary but are expected to be in a similar range.

Compound pKa (Hydroxyl Group) Notes
3-Hydroxypyridin-4-one (Generic) ~9-10 General range for the main chelating hydroxyl group. nih.gov

Complexation with Transition Metal Ions (e.g., Iron, Copper, Zinc)

The bidentate O,O-donor set of deprotonated dihydroxypyridinones exhibits a high affinity for hard and borderline transition metal ions, with a particular preference for trivalent cations like iron(III). mdpi.comkcl.ac.uk The high charge density and oxophilicity ("oxygen-loving" nature) of Fe(III) make it an ideal partner for the hard oxygen donors of the ligand. Typically, three bidentate dihydroxypyridinone ligands will coordinate to a single Fe(III) ion to form a highly stable, neutral FeL₃ complex with an octahedral coordination geometry. kcl.ac.uk

Complexation with divalent transition metals such as copper(II) and zinc(II) also occurs, though the resulting complexes are generally less stable than their Fe(III) counterparts. nih.govnih.gov For Cu(II), which often prefers a square planar or distorted octahedral geometry, two dihydroxypyridinone ligands can form a CuL₂ complex. Zinc(II), which is flexible in its coordination geometry, can form tetrahedral or octahedral complexes depending on the stoichiometry and conditions. The stability of these complexes makes dihydroxypyridinones effective chelators for these biologically relevant metal ions.

Metal Ion Ligand System log β Coordination
Fe(III) Octadentate HOPO Ligand 26.9 FeL
Fe(III) Various 3-hydroxy-4-pyridinones ~35-37 FeL₃
Cu(II) 3-hydroxy-4-pyridinone (L) log β₂ = 20.7 CuL₂

Complexation with Main Group Elements

The strong affinity of hydroxypyridinone ligands for hard, trivalent cations extends to main group elements, most notably aluminum(III) and gallium(III). These ions share similar charge densities and ionic radii with Fe(III), leading to analogous coordination chemistry. Studies on octadentate ligands incorporating hydroxypyridinone units have demonstrated the formation of exceptionally stable complexes with Al(III). nih.gov The chelation is driven by the favorable interaction between the hard Al(III) cation and the hard oxygen donor atoms of the ligand. This strong binding capacity makes hydroxypyridinones potential agents for the sequestration of toxic main group metals.

Spectroscopic and Structural Characterization of Metal Complexes

The formation and structure of metal complexes with 2(1H)-Pyridinone, 3,5-dihydroxy- are confirmed using a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum shows characteristic shifts. The broad O-H stretching band of the free ligand disappears or diminishes, while the C=O stretching frequency of the pyridinone ring often shifts to a lower wavenumber, indicating the coordination of the carbonyl oxygen to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to monitor the changes in the chemical environment of the pyridine (B92270) ring protons upon metal binding. Significant shifts in these proton signals confirm the coordination of the ligand to the metal ion.

UV-Visible Spectroscopy: Dihydroxypyridinone complexes with transition metals are often colored and exhibit distinct ligand-to-metal charge transfer (LMCT) bands in the visible region. This property is frequently exploited in spectrophotometric titrations to determine the stoichiometry and stability constants of the complexes in solution. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information. While a structure for a simple 2(1H)-Pyridinone, 3,5-dihydroxy- complex is not available, analysis of related Fe(III)-hydroxypyridinonate complexes reveals key details. nih.gov These structures confirm the bidentate O,O-coordination and typically show a distorted octahedral geometry around the metal center when three ligands are bound. tcu.edu

Table 3: Representative Structural Data for a Dinuclear Iron(III)-Hydroxypyridinone Complex This table provides an example of structural parameters obtained from X-ray crystallography of a related Fe(III)-HOPO complex, illustrating the typical coordination environment.

Parameter Observation Source
Metal Center Iron(III) nih.gov
Coordination Number 6 nih.gov
Geometry Distorted Octahedral nih.govtcu.edu
Fe-O (anionic) Bond Length ~1.98 Å nih.gov
Fe-O (carbonyl) Bond Length ~2.05 Å nih.gov

Modulation of Metal Ion Speciation and Reactivity by the Ligand Environment

The coordination of 2(1H)-Pyridinone, 3,5-dihydroxy- to a metal ion profoundly alters the ion's properties and reactivity. By forming highly stable complexes, the ligand dictates the metal ion's speciation in solution, effectively sequestering it from other potential binding partners or preventing its participation in undesired side reactions like hydrolysis. nih.gov

The ligand environment directly modulates the electronic properties of the metal center. The strong sigma-donating character of the anionic oxygen donors can stabilize higher oxidation states of the metal. Conversely, the electronic properties of the pyridinone ring, which can be modified with substituents, can fine-tune the redox potential of the complex. Furthermore, the specific coordination geometry enforced by the ligand can expose or create vacant sites for substrate binding, leading to unique catalytic activity. For example, three-coordinate iron complexes, stabilized by bulky ligands, exhibit dramatically different reactivity compared to common six-coordinate octahedral complexes due to the accessibility of high-lying d-orbitals for bonding. nih.gov A cobalt complex of a related pyridinone derivative has been shown to act as an electrocatalyst, demonstrating that the metal-ligand entity can possess reactivity not present in the free ion or ligand.

Mechanistic Insights into Biological Interactions at the Molecular Level

Enzyme Binding and Inhibition Mechanisms (e.g., Metal Chelation in Enzyme Active Sites)

A primary mechanism by which hydroxypyridinones, including the 3-hydroxy-2(1H)-pyridinone subclass to which 2(1H)-Pyridinone, 3,5-dihydroxy- belongs, exert their biological effects is through the inhibition of metalloenzymes. nih.govmdpi.com Over a third of all enzymes rely on a metal ion cofactor, such as iron, zinc, or copper, for their catalytic activity. nih.gov The strategic placement of the hydroxyl and keto-enol groups on the hydroxypyridinone ring creates a powerful bidentate chelation site for these hard metal ions. mdpi.comresearchgate.net

This chelation is the cornerstone of their inhibitory action. By binding to the metal cofactor in the enzyme's active site, the hydroxypyridinone ligand can render the enzyme inactive. This mechanism has been explored for the inhibition of various metalloenzymes:

Tyrosinase: This copper-containing enzyme is a key target for hydroxypyridinone inhibitors. 3-Hydroxy-4-pyridinones, which are structurally similar to the natural tyrosinase inhibitor kojic acid, have shown the ability to chelate the Cu(II) ion at the enzyme's active site, demonstrating a higher affinity for the metal compared to kojic acid itself. mdpi.com

Histone Deacetylases (HDACs) and Metallo-β-lactamases: The versatile hydroxypyrone scaffold, which can be readily converted to hydroxypyridones, has been successfully employed to design inhibitors for these zinc-dependent enzymes. nih.gov

Catechol O-Methyl Transferase (COMT): In the rational design of COMT inhibitors, the native nitrocatechol moiety, which chelates the Mg(II) cofactor, has been replaced with a 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) group. This bioisosteric replacement is intended to maintain the crucial metal-binding function while potentially mitigating toxicity associated with the nitro group. nih.gov

Influenza Endonuclease: Fragment screening has identified 3-hydroxypyridin-2(1H)-one derivatives as effective chelating ligands that inhibit the influenza PA endonuclease, which relies on metal ions in its active site. frontiersin.orgnih.gov

The 2(1H)-Pyridinone, 3,5-dihydroxy- scaffold, as a 3,2-HOPO, possesses the characteristic ortho-positioned hydroxyl and carbonyl groups necessary for forming a stable five-membered chelate ring with a metal cation, indicating a strong potential for inhibiting metalloenzymes through this direct chelation mechanism. nih.govmdpi.com

Molecular Interactions with Biological Macromolecules (e.g., Hydrogen Bonding, π-Stacking)

Beyond metal chelation, the structure of 2(1H)-Pyridinone, 3,5-dihydroxy- allows for a variety of non-covalent interactions that are fundamental to its binding with biological macromolecules like proteins and nucleic acids. These interactions, while weaker individually than covalent bonds, collectively contribute to high-affinity binding and molecular recognition.

Hydrogen Bonding: The pyridinone scaffold is an excellent participant in hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. frontiersin.orgnih.gov The 3,5-dihydroxy- derivative is particularly rich in these features:

The ring nitrogen's hydrogen atom can act as a hydrogen bond donor. nih.gov

The carbonyl oxygen is a strong hydrogen bond acceptor.

The two hydroxyl groups (at positions 3 and 5) can act as both donors (via the hydrogen) and acceptors (via the oxygen).

This multiplicity of hydrogen bonding sites allows the molecule to form a network of interactions within a protein's binding pocket, contributing significantly to binding affinity and specificity. nih.gov The strength of these interactions can also influence other non-covalent forces, such as π-π stacking. rsc.org

π-Stacking: The aromatic nature of the pyridinone ring facilitates π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan found in proteins. rsc.orgnih.gov These interactions are crucial for the assembly and stability of molecular complexes. nih.gov The electron density of the pyridinone π-system, which can be modulated by substituents, governs the strength of these stacking interactions. rsc.org The combination of hydrogen bonding and π-stacking provides a powerful mechanism for molecular self-assembly and binding to biological targets. nih.govrsc.org Studies have shown that hydrogen bonding can enhance the strength of π-stacking interactions by altering the electronic properties of the aromatic rings involved. rsc.orgtue.nl

Structure-Activity Relationship (SAR) Studies focused on Molecular Recognition and Binding Motifs

While specific SAR studies for 2(1H)-Pyridinone, 3,5-dihydroxy- are not extensively detailed in the available literature, analysis of related pyridinone derivatives provides significant insight into the key molecular recognition and binding motifs. SAR studies systematically modify a lead compound's structure to determine which chemical features are essential for its biological activity.

For the pyridinone scaffold, SAR studies have highlighted several critical factors:

Substituent Position: The location of functional groups on the pyridinone ring is paramount. In the development of influenza endonuclease inhibitors based on a 3-hydroxypyridin-2(1H)-one core, the placement of diphenyl groups at the adjacent 5- and 6-positions led to a significant increase in potency. nih.gov This underscores the importance of the substitution pattern for optimizing interactions within the enzyme's active site.

Nature of Substituents: The type of substituent dramatically affects activity. For inhibitors of HIV reverse transcriptase, systematic optimization of 3-iodopyridin-2(1H)-ones showed that the nature of the group at the 4-position (e.g., phenoxy vs. arylthio) was a key determinant of antiviral activity against various strains. frontiersin.org

Electronic Effects: Electron-withdrawing groups can enhance the inhibitory effect of pyridinone derivatives. This was observed in inhibitors of the MtOPRT enzyme, where such groups on the pyridin-2(1H)-one ring increased the acidity of the N-H bond, thereby improving interactions with the active site. nih.gov

The table below summarizes SAR findings for various pyridinone-based compounds, illustrating the principles that would apply to the design and optimization of derivatives of 2(1H)-Pyridinone, 3,5-dihydroxy-.

Compound Class Target Key SAR Findings Reference(s)
3-Hydroxypyridin-2(1H)-onesInfluenza EndonucleaseSubstitutions at the 5- and 6-positions with diphenyl groups significantly enhanced potency. nih.gov
3-Iodopyridin-2(1H)-onesHIV Reverse TranscriptaseThe nature of the substituent at the 4-position and on the aryl ring was critical for activity against wild-type and mutant strains. frontiersin.org
Pyridin-2(1H)-one derivativesMtOPRT EnzymeElectron-withdrawing groups on the pyridinone ring improved inhibitory activity by increasing the acidity of the N-H proton. nih.gov
Pyrazolopyridinyl pyrimidines (YC-1 Analogs)Soluble Guanylate Cyclase (sGC)Conversion of a hydroxymethyl group to an ether at the R² position retained the activity in relaxing aortic rings. nih.gov

These studies collectively demonstrate that the pyridinone core acts as a "privileged structure," a versatile scaffold whose biological activity can be finely tuned through precise chemical modifications. frontiersin.orgnih.gov The two hydroxyl groups on 2(1H)-Pyridinone, 3,5-dihydroxy- represent key points for such modifications to explore and optimize molecular recognition.

Role as a Bioisostere in Rational Design for Molecular Probes

The hydroxypyridinone scaffold, in particular, has been effectively used as a bioisostere for catechol and benzoic acid moieties in the rational design of enzyme inhibitors and molecular probes:

Catechol Bioisostere: In the design of inhibitors for Catechol O-Methyl Transferase (COMT), a 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) group was used to replace the nitrocatechol moiety of the drug tolcapone. The goal was to retain the essential Mg(II) chelating ability of the catechol group while potentially reducing the toxicity associated with the nitro group, demonstrating a rational approach to designing safer therapeutics. nih.gov

Benzoic Acid Bioisostere: In a search for EP300/CBP histone acetyltransferase (HAT) inhibitors, virtual screening identified a lead compound containing a benzoic acid group. Subsequent research showed that replacing the benzoic acid with a 4-pyridone-3-carboxylic acid moiety—a bioisosteric replacement—yielded compounds with similar HAT-inhibitory activity but improved cell growth-inhibitory effects. nih.gov

The 2(1H)-Pyridinone, 3,5-dihydroxy- scaffold, as a 3,2-HOPO, can similarly serve as a bioisostere for phenolic or catecholic substructures. frontiersin.orgnih.gov Its combination of metal-chelating ability, hydrogen-bonding potential, and aromatic character allows it to mimic endogenous ligands or other pharmacophores, making it a valuable building block in the rational design of novel molecular probes and therapeutic agents. nih.govnih.gov

Applications in Advanced Materials and Catalysis Research

Utilization as Building Blocks for Supramolecular Architectures

The inherent capacity of 2(1H)-pyridinone derivatives to form predictable hydrogen-bonding patterns makes them exceptional building blocks for the construction of complex supramolecular architectures. The 2-pyridone moiety typically self-assembles through a characteristic R22(8) hydrogen bond motif, where two molecules form a cyclic dimer. nih.govacs.org The introduction of hydroxyl groups at the 3 and 5 positions of the pyridinone ring is expected to significantly enhance and diversify these interactions, enabling the formation of more intricate and stable supramolecular structures.

The additional hydroxyl groups provide extra sites for hydrogen donation and acceptance, potentially leading to the formation of extended one-dimensional chains, two-dimensional sheets, or even three-dimensional networks. nih.gov These interactions are not limited to self-assembly; the 3,5-dihydroxy-2(1H)-pyridinone can also co-assemble with other molecules capable of hydrogen bonding. For instance, studies on pyridine-based amphiphiles complexed with dihydroxy naphthalenes have demonstrated the formation of supramolecular nanotubes, with the diameter of these tubes being influenced by the positioning of the hydroxyl groups on the naphthalene (B1677914) ring. nih.gov This suggests that 2(1H)-pyridinone, 3,5-dihydroxy- could be utilized in a similar fashion to create tailored nanoarchitectures with specific dimensions and functionalities. The ability to control the self-assembly process through the strategic placement of functional groups is a cornerstone of crystal engineering and the development of novel materials with programmed properties. nih.gov

Table 1: Potential Supramolecular Assemblies with 2(1H)-Pyridinone, 3,5-dihydroxy-

Type of AssemblyDriving InteractionsPotential Properties
Dimers R22(8) hydrogen bonding between pyridinone ringsBasic structural motif
1D Chains Inter-dimer hydrogen bonding via hydroxyl groupsAnisotropic materials, nanowires
2D Sheets Planar hydrogen bonding networksThin films, membranes
3D Networks Complex inter-sheet hydrogen bondingPorous materials, host-guest systems
Co-crystals Hydrogen bonding with complementary moleculesTunable physical and chemical properties

This table is based on established principles of supramolecular chemistry and extrapolates the potential behavior of 2(1H)-Pyridinone, 3,5-dihydroxy- based on the known interactions of similar functional groups.

Ligands in Catalytic Systems for Organic Transformations

The 2-pyridonate framework is a versatile platform for the design of ligands in transition metal catalysis. rsc.orgrsc.org The deprotonated form of 2(1H)-pyridinone, 3,5-dihydroxy- can act as a bidentate ligand, coordinating to a metal center through the nitrogen and the exocyclic oxygen atoms. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be finely tuned by the substituents on the pyridinone ring. rsc.org

The hydroxyl groups at the 3 and 5 positions are expected to exert a significant electronic influence on the metal center. Their electron-donating nature can increase the electron density at the metal, which can be beneficial for certain catalytic reactions, such as oxidative addition. Conversely, these groups can also participate in hydrogen bonding with substrates or other components of the catalytic system, potentially influencing the selectivity and rate of the reaction.

Research on palladium-catalyzed C(sp³)-H functionalizations has shown that substituted 2-pyridone ligands can be highly effective. For instance, 3-nitro-5-((trifluoromethyl)sulfonyl)pyridine-2(1H)-one was identified as a valuable ligand in these transformations. nih.gov This highlights the importance of substitution at the 3 and 5 positions for modulating catalytic activity. While specific catalytic applications of 2(1H)-pyridinone, 3,5-dihydroxy- are still an emerging area of research, its potential is evident. For example, hydroxypyridinone-based ligands have been investigated for their ability to form catalytically active complexes with metals like iron and hafnium for oxidation reactions. mdpi.com

Table 2: Potential Catalytic Applications of 2(1H)-Pyridinone, 3,5-dihydroxy- Metal Complexes

Metal CenterPotential Organic TransformationRole of the Ligand
Palladium Cross-coupling reactions, C-H activationModulating electronic properties, enhancing stability
Rhodium/Iridium Hydrogenation, hydroformylationInfluencing selectivity, promoting substrate binding
Iron/Copper Oxidation reactions, atom transfer reactionsStabilizing reactive intermediates, facilitating electron transfer
Titanium HydroaminoalkylationControlling chemoselectivity

This table outlines potential applications based on the known catalytic activity of other substituted 2-pyridonate ligands and the expected electronic effects of the 3,5-dihydroxy substitution.

Role in the Design of Molecular Probes for Chemical Sensing

The development of molecular probes for the selective detection of biologically and environmentally important species is a significant area of research. The 2(1H)-pyridinone, 3,5-dihydroxy- scaffold possesses features that make it an attractive candidate for the design of such probes. The hydroxyl groups can act as recognition sites for specific analytes through hydrogen bonding or as coordination sites for metal ions.

The principle of using hydroxylated heterocyclic compounds in fluorescent probes has been demonstrated. For example, a two-photon fluorescent probe for peroxynitrite was developed using a 4-hydroxyisoindoline-1,3-dione scaffold. rsc.org The fluorescence properties of the probe were modulated by the presence of the analyte. Similarly, the 3,5-dihydroxy-2(1H)-pyridinone core could be incorporated into a larger fluorophore system, where binding of an analyte to the hydroxyl groups could induce a change in the fluorescence signal.

Furthermore, hydroxypyridinones are well-known for their strong chelating ability with hard metal ions like iron(III). mdpi.com This property has been exploited for the development of agents for metal chelation therapy and has potential for sensing applications. A probe based on 2(1H)-pyridinone, 3,5-dihydroxy- could be designed to signal the presence of specific metal ions through a colorimetric or fluorometric response upon coordination. The inherent biocompatibility of many pyridinone derivatives also makes them suitable for the development of probes for biological imaging.

Table 3: Potential Sensing Applications of 2(1H)-Pyridinone, 3,5-dihydroxy- Based Probes

Target AnalyteSensing MechanismPotential Application
Metal Ions (e.g., Fe³⁺, Al³⁺) Chelation-induced change in fluorescence or colorEnvironmental monitoring, biological imaging
Anions (e.g., F⁻, AcO⁻) Hydrogen bonding-induced change in spectroscopic propertiesChemical process monitoring
Biomolecules (e.g., proteins, enzymes) Specific binding interactions leading to a detectable signalDiagnostic assays, in vivo sensing

This table illustrates the potential of 2(1H)-Pyridinone, 3,5-dihydroxy- as a component in molecular probes, drawing parallels from existing sensing systems based on similar chemical motifs.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The development of environmentally friendly and economically viable methods for synthesizing 2(1H)-pyridinone derivatives is a critical area of future research. Current synthetic strategies often involve multiple steps, require harsh reaction conditions, and generate significant waste. nih.govresearchgate.net Researchers are actively exploring greener alternatives, such as one-pot multicomponent reactions, which offer higher yields and shorter reaction times. nih.govresearchgate.net The use of novel catalysts, including those based on abundant and non-toxic metals, is also being investigated to improve efficiency and reduce environmental impact. nih.govresearchgate.net Furthermore, the exploration of solvent-free reaction conditions and the use of renewable starting materials are key aspects of developing truly sustainable synthetic pathways. researchgate.net

Deeper Understanding and Control of Tautomeric Equilibria for Targeted Applications

The tautomeric equilibrium between the hydroxypyridine and pyridone forms is a fundamental characteristic of this class of compounds, significantly influencing their physicochemical properties and reactivity. researchgate.netnih.govwayne.edu Future research will focus on gaining a more profound understanding of the factors that govern this equilibrium, such as solvent polarity, temperature, and substituent effects. researchgate.netrsc.org Computational studies, including density functional theory (DFT) calculations, will play a crucial role in elucidating the energetic landscapes of the tautomers and the transition states connecting them. researchgate.netnih.govwayne.edu This knowledge will enable the precise control of the tautomeric state, allowing for the design of molecules with specific properties tailored for applications ranging from drug design to materials science. For instance, controlling the tautomeric form is critical in designing bifunctional ligands that can switch between different coordination modes to facilitate distinct catalytic steps. nih.gov

Expansion of Coordination Chemistry to Novel Metal Centers and Applications

The ability of 2(1H)-pyridinone, 3,5-dihydroxy- and its derivatives to act as versatile ligands for a wide range of metal ions is a key area for future exploration. rsc.org While the coordination chemistry with some transition metals has been investigated, there is vast potential in exploring complexes with other metals, including lanthanides and actinides. This expansion could lead to the development of novel catalysts with unique reactivity, advanced materials with interesting magnetic or optical properties, and new therapeutic agents. Researchers are particularly interested in the hemilability of pyridonate ligands, where the ligand can dynamically change its coordination mode, creating opportunities for catalytic cycles and responsive materials. rsc.org

Comprehensive Mechanistic Investigations of Molecular Interactions

A thorough understanding of the molecular interactions of 2(1H)-pyridinone, 3,5-dihydroxy- is paramount for its rational design in various applications. Future research will employ a combination of experimental techniques, such as high-resolution spectroscopy and X-ray crystallography, alongside advanced computational modeling to probe these interactions in detail. nih.govrsc.org This includes studying hydrogen bonding networks, π-π stacking interactions, and coordination bonds with metal centers. researchgate.netrsc.org Mechanistic studies on its role in catalytic reactions, for example, will focus on elucidating the precise steps involved in substrate activation and product formation. nih.govrsc.org For instance, understanding the role of the pyridone motif in C-H bond cleavage is crucial for developing more efficient catalysts. nih.gov The insights gained from these investigations will be invaluable for designing next-generation catalysts, inhibitors, and functional materials.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new 2(1H)-pyridinone derivatives. nih.govresearchgate.netanl.gov By analyzing vast datasets of chemical structures and their corresponding properties, ML models can predict the activity and characteristics of novel compounds, significantly accelerating the research and development process. nih.govrsc.org Generative models, a subset of AI, can even propose entirely new molecular structures with desired properties, moving beyond the limitations of traditional chemical intuition. anl.govyoutube.com This data-driven approach will enable the rapid identification of promising candidates for specific applications, from new drug molecules to advanced materials, while also helping to optimize synthetic routes and predict reaction outcomes. nih.govyoutube.com

Q & A

Q. What are the established synthetic pathways for 3,5-dihydroxy-2(1H)-pyridinone, and what experimental conditions are critical for optimizing yield?

The compound is synthesized via base-catalyzed intramolecular cyclization of β-enaminone precursors. For example, N-(3-oxoalkenyl)phenylacetamides undergo aldol-type cyclization in the presence of bases like potassium tert-butoxide in THF under reflux. Substituents on the starting material (e.g., electron-withdrawing groups) and reaction temperature significantly influence yield . Alternative routes for related pyridinones include Mitsunobu reactions to introduce substituents, requiring optimization of reagent ratios and protecting groups .

Q. How is the structure of 3,5-dihydroxy-2(1H)-pyridinone characterized using spectroscopic methods?

  • ¹H NMR : Hydroxyl protons appear deshielded (δ 10–12 ppm), while aromatic protons resonate near δ 6–8 ppm.
  • IR : O-H stretches (~3200 cm⁻¹) and conjugated carbonyl bands (~1650 cm⁻¹) confirm functional groups.
  • HRMS : Exact mass analysis (e.g., via NIST databases) validates molecular formula .
  • Tautomerism : Variable-temperature NMR or X-ray crystallography distinguishes keto-enol forms, critical for reactivity studies .

Q. What are the solubility and stability profiles of 3,5-dihydroxy-2(1H)-pyridinone under physiological conditions?

The compound exhibits moderate solubility in polar solvents (e.g., DMSO, water at pH 5–6). Stability is pH-dependent: degradation occurs in strongly acidic/basic conditions. Chelating agents (e.g., EDTA) or lyophilization improve stability in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis of derivatives?

Yield discrepancies often arise from oxygen/moisture sensitivity or inconsistent purification. Strategies include:

  • Inert atmosphere handling (N₂/Ar) during cyclization .
  • Design of Experiments (DoE) to optimize parameters like temperature, base concentration, and solvent purity.
  • HPLC purification using ammonium acetate buffers (pH 6.5) to isolate pure products .

Q. What mechanistic insights explain the biological activity of 3,5-dihydroxy-2(1H)-pyridinone in anti-inflammatory applications?

The compound’s metal-chelating ability (e.g., Fe³⁺, Cu²⁺) disrupts redox pathways in inflammatory cells. Patent data suggest inhibition of NF-κB signaling and pro-inflammatory cytokines (e.g., TNF-α) . Molecular docking studies with COX-2 or LOX enzymes provide hypotheses for in vitro validation. Comparative studies with nitro/methyl analogs refine structure-activity relationships .

Q. How do tautomeric forms of 3,5-dihydroxy-2(1H)-pyridinone influence its reactivity in metal coordination studies?

The enol-keto equilibrium affects ligand denticity and metal-binding affinity. Techniques like UV-Vis titration (monitoring λ shifts upon metal addition) and X-ray absorption spectroscopy (EXAFS) quantify coordination geometry. Computational studies (DFT) predict preferential tautomeric states under varying pH .

Q. What strategies mitigate oxidative degradation during long-term storage of 3,5-dihydroxy-2(1H)-pyridinone solutions?

  • Antioxidants : Ascorbic acid (0.1–1.0% w/v) scavenges free radicals.
  • Chelators : EDTA (1 mM) sequesters trace metal catalysts.
  • Storage : Lyophilized solids under N₂ at –20°C retain >95% potency for 12 months .

Methodological Resources

  • Synthetic Protocols : Base-catalyzed cyclization , Mitsunobu functionalization .
  • Analytical Standards : NIST mass spectral data , Pharmacopeial HPLC conditions .
  • Biological Assays : Metal chelation titrations , COX-2 inhibition studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.